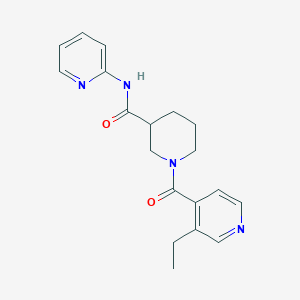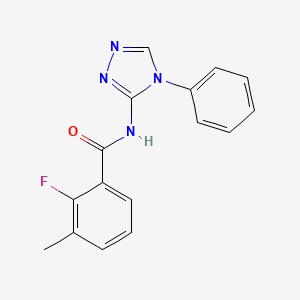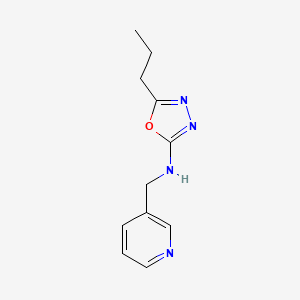![molecular formula C9H14N2O3S B7641512 [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is a chemical compound with potential applications in scientific research. It is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Wirkmechanismus
The mechanism of action of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO may be due to its ability to interact with the active site of these enzymes (Li et al., 2013). This interaction may result in the formation of a stable enzyme-inhibitor complex, preventing the normal function of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against AChE, BChE, and MAO, as mentioned previously. Inhibition of these enzymes may result in an increase in the levels of neurotransmitters such as acetylcholine and serotonin, which may have beneficial effects on cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One potential advantage of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol for lab experiments is its inhibitory activity against AChE, BChE, and MAO. This activity may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Zukünftige Richtungen
There are several potential future directions for research on [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol. One direction is to investigate its potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its interaction with the active site of AChE, BChE, and MAO. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. Its inhibitory activity against AChE, BChE, and MAO may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol involves the reaction of 2-cyclopropylmethylsulfonyl-3-methylimidazole with formaldehyde in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in the literature (Li et al., 2013).
Wissenschaftliche Forschungsanwendungen
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol has potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) (Li et al., 2013). These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitters such as acetylcholine and serotonin. Inhibition of these enzymes has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11-8(5-12)4-10-9(11)15(13,14)6-7-2-3-7/h4,7,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRBLOKOCJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)


![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)